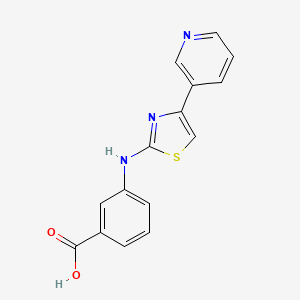

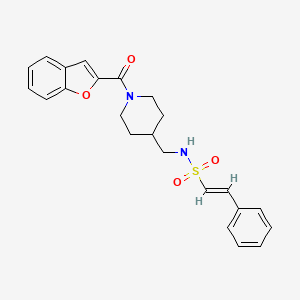

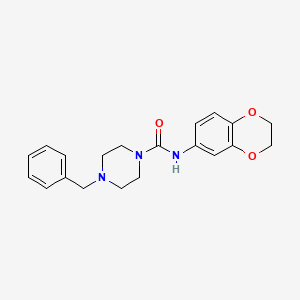

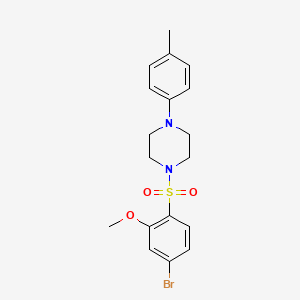

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, also known as 4-Bz-N-Bzd-6-yl-piperazine-1-carboxamide, is a novel compound that has been studied for its potential applications in scientific research. The compound is a derivative of the piperazine class of compounds, which are known for their ability to form stable and rigid structures. 4-Bz-N-Bzd-6-yl-piperazine-1-carboxamide has been found to exhibit a variety of properties, including high solubility, low toxicity, and a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Alzheimer’s Disease Therapeutics

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Further derivatization with different alkyl/aralkyl halides yields N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These compounds exhibit cholinesterase enzyme inhibition, making them potential agents for treating Alzheimer’s disease . Cholinesterase inhibitors are crucial for managing cognitive decline in Alzheimer’s patients.

Antibacterial Activity

The molecule demonstrates antibacterial properties. It significantly inhibits bacterial biofilm growth in Bacillus subtilis and Escherichia coli . The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety contributes to its activity . Researchers are exploring its potential as an antibacterial agent, especially against biofilm-forming bacteria.

Hemolytic Activity

While not a direct therapeutic application, understanding hemolytic activity is essential for assessing safety. Further studies are needed to evaluate its impact on red blood cells and potential toxicity .

Structural Properties

The compound’s structure includes the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety, which influences its properties. A significant downfield shift in carbon signals (C-7) due to the ortho effect of the sulfamoyl group on C-6 is observed . This structural insight informs its behavior in various environments.

Nonlinear Optical Properties

Exploring the nonlinear optical properties of this compound is an exciting avenue. Its structure may contribute to unique optical behavior, which could have applications in photonics and telecommunications .

Computational Studies

Density functional theory (DFT) calculations can provide insights into electronic properties, stability, and reactivity. Researchers can explore its electronic structure, vibrational modes, and potential energy surfaces using computational methods .

Mécanisme D'action

Target of Action

The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .

Mode of Action

The compound interacts with bacterial biofilms, inhibiting their growth .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in biofilm formation . By inhibiting these pathways, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to antibiotics .

Pharmacokinetics

It’s known that similar sulfonamide-based drugs are well absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of bacterial biofilm growth . This makes the bacteria more susceptible to antibiotics, potentially improving the effectiveness of antibiotic treatments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also influence the compound’s action .

Propriétés

IUPAC Name |

4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(14-17)26-13-12-25-18)23-10-8-22(9-11-23)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVRWJNICFAMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)

![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)